3,5-Difluoro-2-hydroxybenzaldehyde
Overview
Description
3,5-Difluoro-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4F2O2 and its molecular weight is 158.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Activity
3,5-Difluoro-2-hydroxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatin A-4, demonstrating potential in anticancer applications. This involves the synthesis of a series of fluorinated benzaldehydes used in the Wittig synthesis of fluoro-substituted stilbenes. These fluorinated analogues retain potent cell growth inhibitory properties, indicating their significance in cancer research (Lawrence et al., 2003).
Reaction with Alkynes, Alkenes, or Allenes
In another study, 2-Hydroxybenzaldehydes, including this compound, react efficiently with internal and terminal alkynes, alkenes, or allenes using a rhodium-based catalyst system. This process involves cleavage of the aldehyde C-H bond, leading to the production of 2-alkenoylphenols. The regioselectivity of this reaction is influenced by the substituents of acetylene (Kokubo et al., 1999).
Quantum Chemical Insight
3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of this compound, has been subjected to quantum chemical computations and spectral studies. This research provides insight into molecular structure, spectroscopic properties, and potential antiviral activity against various influenza viruses. Molecular docking simulations showed good binding affinity toward influenza type D virus, indicating its potential in antiviral research (Mary & James, 2020).
Synthesis and Characterization of Metal Complexes
This compound has also been involved in the synthesis and characterization of metal complexes. These complexes are based on macrocyclic heteronucleating ligands derived from isothiosemicarbazide and 2-hydroxybenzaldehydes, including this compound. Such studies are crucial in understanding the properties and applications of these metal complexes in various fields, including catalysis and material science (Arion et al., 1998).
Electrocatalysis Studies
Another study explored the electrocatalysis of NADH oxidation using electropolymerized films of 3,4-Dihydroxybenzaldehyde, which is structurally similar to this compound. The study investigated the redox response, growth, and permeability of these films, contributing to the understanding of electrocatalytic processes (Pariente et al., 1994).
Mechanism of Action
Target of Action
It’s known that similar compounds often target benzylic positions in biochemical reactions .
Mode of Action
The mode of action of 3,5-Difluoro-2-hydroxybenzaldehyde involves interactions with its targets, leading to changes in their function. For instance, similar compounds have been observed to undergo free radical reactions, where a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized carbocation .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving benzylic positions, given its structural similarity to other compounds that do so .
Properties
IUPAC Name |
3,5-difluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSAZWCEHUYVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381421 | |
Record name | 3,5-difluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63954-77-8 | |
Record name | 3,5-difluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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